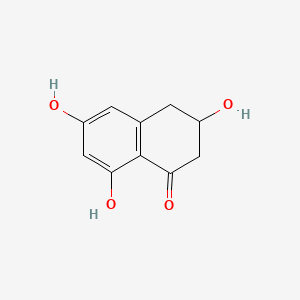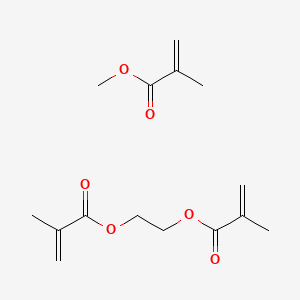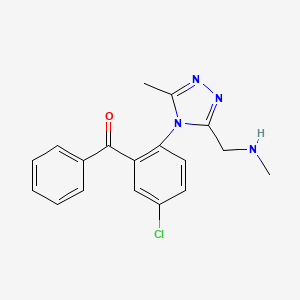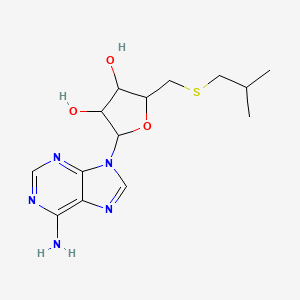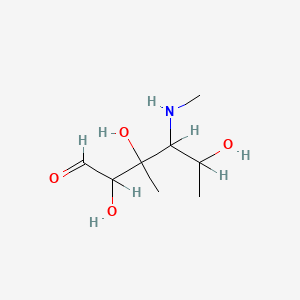
Sibirosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sibirosamine is a unique amino sugar derived from the antitumoral antibiotic sibiromycin. It is chemically identified as 3-C-methyl-4-methylamino-4,6-dideoxyhexopyranose . This compound is notable for its distinct branching carbon skeleton, which sets it apart from other known amino sugars .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sibirosamine is typically obtained through the hydrolysis of sibiromycin. The process involves methanolysis followed by ion-exchange chromatography to isolate the methyl glycoside of this compound . The synthetic route is complex due to the unique structure of this compound, which includes a branched carbon skeleton and multiple functional groups.
Industrial Production Methods: Industrial production of this compound is closely tied to the production of sibiromycin. The antibiotic is produced by the bacterium Streptosporangium sibiricum, and this compound is subsequently isolated through chemical processes . Advances in biotechnology and fermentation processes have improved the yield and efficiency of sibiromycin production, thereby facilitating the extraction of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sibirosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the methylamino and deoxyhexopyranose moieties .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include periodate, acetic anhydride, and methanol. These reagents facilitate the oxidation and substitution reactions that modify the functional groups of this compound .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Sibirosamine has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biological activity make it a valuable compound for studying the mechanisms of antitumoral antibiotics . In medicine, this compound is used to investigate the interactions between antibiotics and cancer cells, providing insights into potential therapeutic applications . Additionally, this compound’s role in the biosynthesis of sibiromycin makes it an important target for genetic and biochemical studies .
Mécanisme D'action
The mechanism of action of sibirosamine is closely linked to its role in sibiromycin. Sibiromycin exerts its effects by binding to DNA and inhibiting nucleic acid synthesis . This compound enhances the DNA-binding affinity and antitumor properties of sibiromycin, making it a critical component of the antibiotic’s activity . The molecular targets of this compound include DNA and various enzymes involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to sibirosamine include other amino sugars and glycosylated antibiotics. Examples include anthramycin and tomaymycin, which are also pyrrolobenzodiazepine antibiotics with antitumor properties .
Uniqueness: This compound is unique due to its branched carbon skeleton and its role in enhancing the biological activity of sibiromycin . Unlike other amino sugars, this compound’s structure allows it to significantly increase the DNA-binding affinity and antitumor efficacy of sibiromycin . This distinctiveness makes this compound a valuable compound for both research and therapeutic applications.
Propriétés
Numéro CAS |
35665-47-5 |
|---|---|
Formule moléculaire |
C8H17NO4 |
Poids moléculaire |
191.22 g/mol |
Nom IUPAC |
2,3,5-trihydroxy-3-methyl-4-(methylamino)hexanal |
InChI |
InChI=1S/C8H17NO4/c1-5(11)7(9-3)8(2,13)6(12)4-10/h4-7,9,11-13H,1-3H3 |
Clé InChI |
CBPNOKCAZZPBGU-UHFFFAOYSA-N |
SMILES |
CC(C(C(C)(C(C=O)O)O)NC)O |
SMILES canonique |
CC(C(C(C)(C(C=O)O)O)NC)O |
Synonymes |
4,6-dideoxy-3-C-methyl-4-(methylamino)mannose sibirosamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



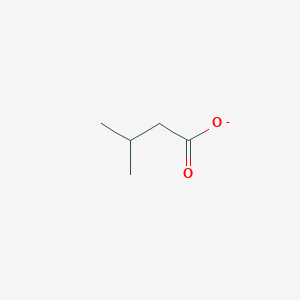
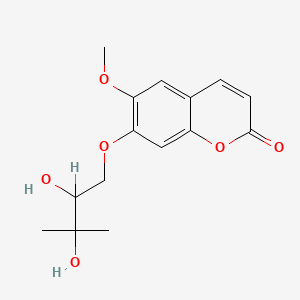
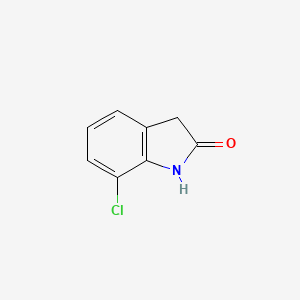
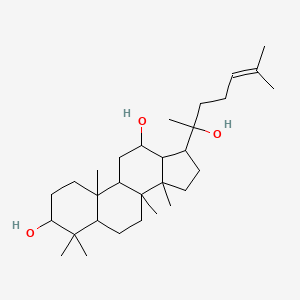
![2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1230624.png)
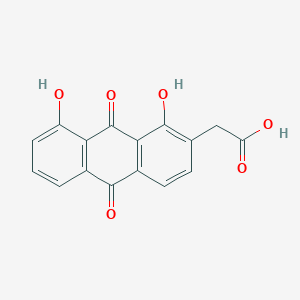
![3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid](/img/structure/B1230628.png)
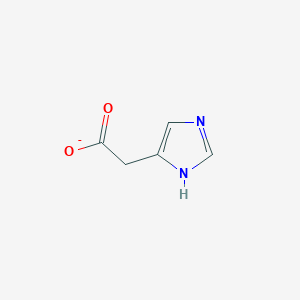
![2-Amino-5-[[4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/new.no-structure.jpg)
